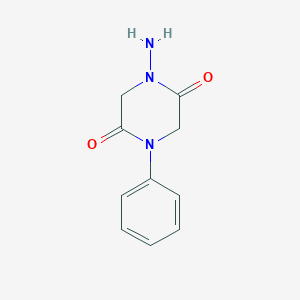
2,5-Piperazinedione, 1-amino-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Piperazinedione, 1-amino-4-phenyl- (PPAP) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. PPAP is a derivative of piperazine and is structurally similar to phenylpiracetam, a nootropic drug. PPAP has been shown to exhibit a range of interesting biological activities, including cognitive enhancement and neuroprotection.
作用機序
The exact mechanism of action of 2,5-Piperazinedione, 1-amino-4-phenyl- is not fully understood. However, it is believed that 2,5-Piperazinedione, 1-amino-4-phenyl- acts as a dopamine reuptake inhibitor and a nicotinic acetylcholine receptor agonist. These actions may contribute to its cognitive-enhancing and neuroprotective effects.
生化学的および生理学的効果
2,5-Piperazinedione, 1-amino-4-phenyl- has been shown to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. 2,5-Piperazinedione, 1-amino-4-phenyl- has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. This may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 2,5-Piperazinedione, 1-amino-4-phenyl- in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. However, one of the limitations of using 2,5-Piperazinedione, 1-amino-4-phenyl- is its relatively high cost compared to other cognitive-enhancing compounds.
将来の方向性
There are several future directions for the study of 2,5-Piperazinedione, 1-amino-4-phenyl-. One of the most promising directions is the development of 2,5-Piperazinedione, 1-amino-4-phenyl- derivatives with improved cognitive-enhancing and neuroprotective properties. Another direction is the investigation of the potential therapeutic applications of 2,5-Piperazinedione, 1-amino-4-phenyl- in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-Piperazinedione, 1-amino-4-phenyl- and its effects on the brain.
合成法
2,5-Piperazinedione, 1-amino-4-phenyl- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-phenylpiperazine with phosgene to form 1-phenyl-4-chloro-2,5-dioxo-pyrrolidine. This intermediate is then reacted with ammonia to form 2,5-Piperazinedione, 1-amino-4-phenyl-. Another method involves the reaction of 1-phenylpiperazine with phthalic anhydride to form N-phenylphthalimide, which is then reduced with lithium aluminum hydride to form 2,5-Piperazinedione, 1-amino-4-phenyl-.
科学的研究の応用
2,5-Piperazinedione, 1-amino-4-phenyl- has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most interesting applications of 2,5-Piperazinedione, 1-amino-4-phenyl- is its cognitive-enhancing properties. Studies have shown that 2,5-Piperazinedione, 1-amino-4-phenyl- can improve cognitive function, memory retention, and learning ability in rodents. 2,5-Piperazinedione, 1-amino-4-phenyl- has also been shown to exhibit neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
70218-65-4 |
|---|---|
製品名 |
2,5-Piperazinedione, 1-amino-4-phenyl- |
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC名 |
1-amino-4-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C10H11N3O2/c11-13-7-9(14)12(6-10(13)15)8-4-2-1-3-5-8/h1-5H,6-7,11H2 |
InChIキー |
LRTNRPOFQCVUGW-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CC(=O)N1C2=CC=CC=C2)N |
正規SMILES |
C1C(=O)N(CC(=O)N1C2=CC=CC=C2)N |
その他のCAS番号 |
70218-65-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
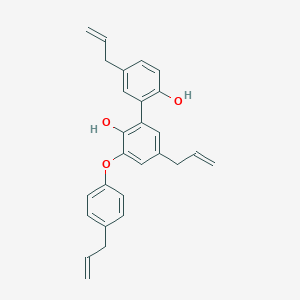
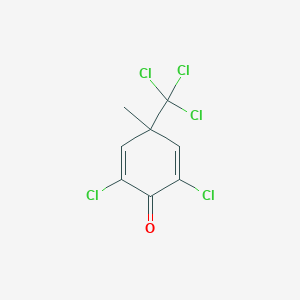
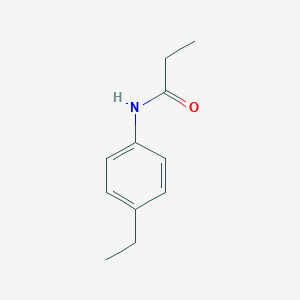
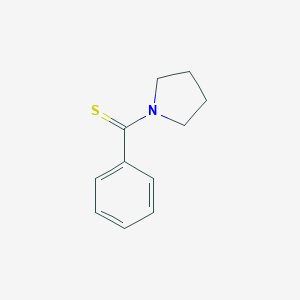
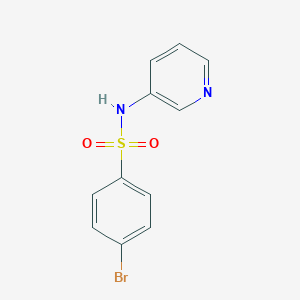
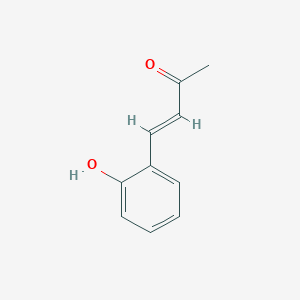
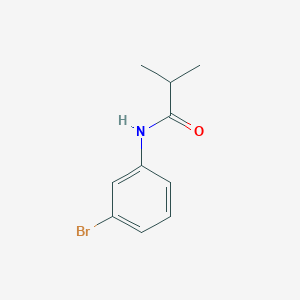
![1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione](/img/structure/B184541.png)
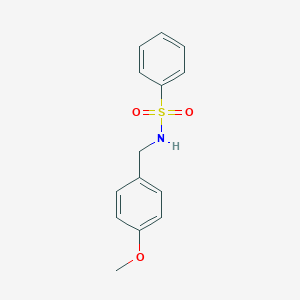
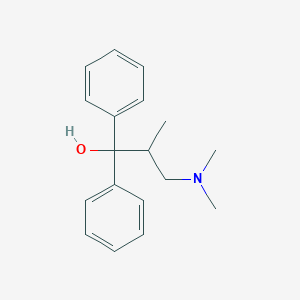
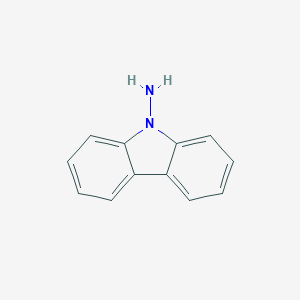
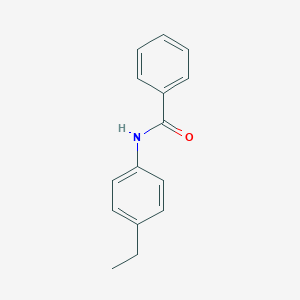
![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)